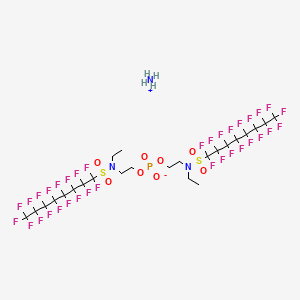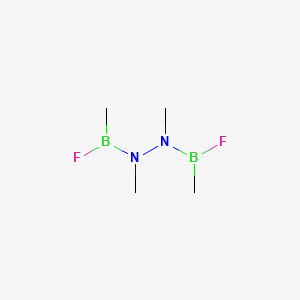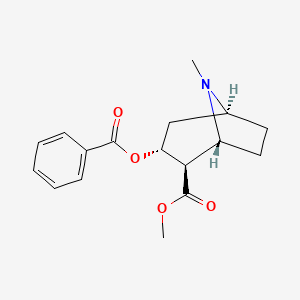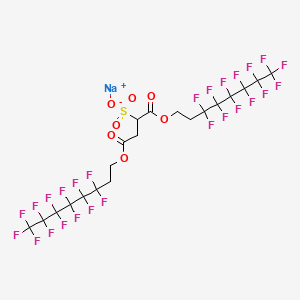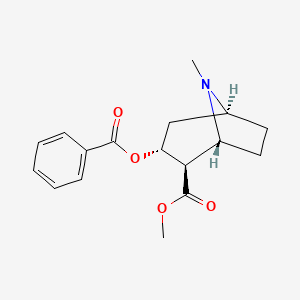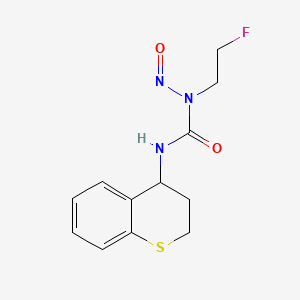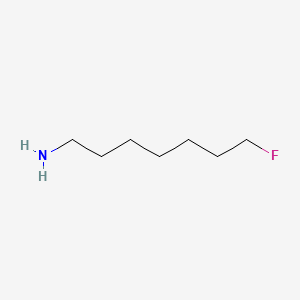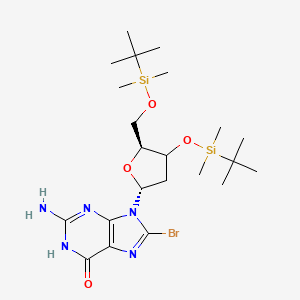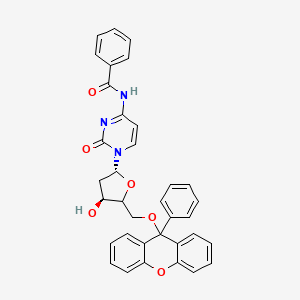
Cytidine, N-benzoyl-2'-deoxy-5'-O-(9-phenyl-9H-xanthen-9-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- is a synthetic nucleoside analog. It is derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The modification of cytidine with benzoyl and xanthene groups enhances its chemical properties, making it useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using silyl or acyl groups.
Benzoylation: The amino group of cytidine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Xanthene Derivatization: The 5’-hydroxyl group is then reacted with 9-phenyl-9H-xanthene-9-carbonyl chloride to introduce the xanthene moiety.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed for purification .
化学反应分析
Types of Reactions
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
科学研究应用
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is employed in studies of DNA and RNA interactions, as well as in the development of nucleic acid-based therapeutics.
Industry: The compound is used in the production of synthetic nucleotides and other biochemical reagents
作用机制
The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- involves its incorporation into nucleic acids. The benzoyl and xanthene groups enhance its binding affinity to nucleic acid strands, thereby affecting processes such as replication and transcription. The compound targets specific enzymes and pathways involved in nucleic acid metabolism .
相似化合物的比较
Similar Compounds
- N-Benzoyl-2’-deoxycytidine
- N4-Benzoyl-2’-deoxycytidine
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
Uniqueness
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- is unique due to the presence of the xanthene moiety, which enhances its chemical stability and binding affinity. This makes it particularly useful in applications requiring high specificity and stability .
属性
CAS 编号 |
69075-27-0 |
|---|---|
分子式 |
C35H29N3O6 |
分子量 |
587.6 g/mol |
IUPAC 名称 |
N-[1-[(2R,4S)-4-hydroxy-5-[(9-phenylxanthen-9-yl)oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C35H29N3O6/c39-27-21-32(38-20-19-31(37-34(38)41)36-33(40)23-11-3-1-4-12-23)44-30(27)22-42-35(24-13-5-2-6-14-24)25-15-7-9-17-28(25)43-29-18-10-8-16-26(29)35/h1-20,27,30,32,39H,21-22H2,(H,36,37,40,41)/t27-,30?,32+/m0/s1 |
InChI 键 |
IEHIXSHWYMKNST-YGEBTJGJSA-N |
手性 SMILES |
C1[C@@H](C(O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


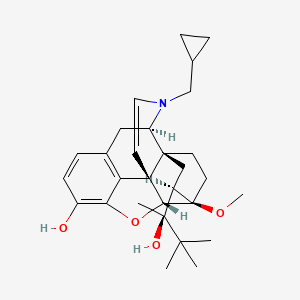
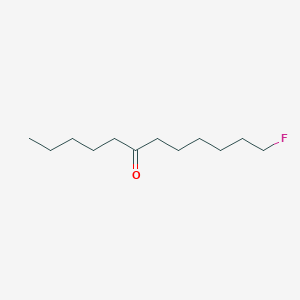

![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
